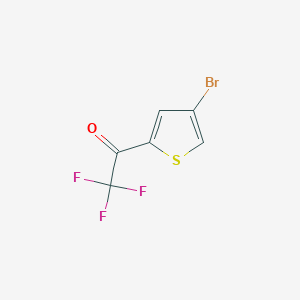

![molecular formula C13H18F3N3O B1527830 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1183251-84-4](/img/structure/B1527830.png)

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol

Overview

Description

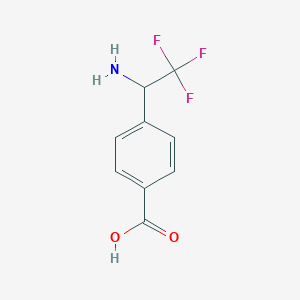

The compound “2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The trifluoromethyl group attached to the phenyl ring could potentially give this compound unique properties, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring with a trifluoromethyl group, and an ethanol group. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the electron-withdrawing trifluoromethyl group and the basicity of the piperazine ring. The ethanol group could potentially be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ethanol group and the basic piperazine ring could make the compound soluble in polar solvents .Scientific Research Applications

Polyimide Synthesis for Microelectronics

This compound is used in the synthesis of fluorinated polyimides, which are valuable in the microelectronics industry due to their high thermal stability, processability, and optical transparency . These materials are essential for creating components like printed circuit boards, flexible displays, and ultra-thin solar cells.

Advanced Aerospace Materials

The thermal and mechanical properties of fluorinated polyimides make them suitable for aerospace applications. Their ability to withstand extreme temperatures and their mechanical strength are crucial for materials exposed to the harsh conditions of space .

Optical Display Technology

Fluorinated polyimides synthesized from this compound exhibit high optical transparency, making them potential candidates for use in optical displays. This includes applications in foldable and flexible display technologies .

High-Performance Engineering Plastics

The compound contributes to the creation of super engineering plastics with a balance of high transparency and thermal properties. These plastics are used in high-temperature environments and require a combination of durability and visual clarity .

Organosolubility Improvement

The introduction of the trifluoromethyl group in polyimides improves their solubility in organic solvents. This property is particularly beneficial for industrial processing, where solubility can be a limiting factor .

Anti-Inflammatory Applications

There is evidence suggesting that derivatives of this compound can play a role in controlling brain inflammation processes. This opens up potential applications in the development of new anti-inflammatory drugs .

Antimicrobial Properties

Compounds derived from this chemical structure have been evaluated for their antimicrobial properties. This could lead to the development of new antimicrobial agents for treating various infections .

Electrical Insulation

Due to its low dielectric constant and moisture absorption, this compound is used in the synthesis of materials that serve as electrical insulators. These properties are essential for materials used in electrical and electronic applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c14-13(15,16)11-9-10(17)1-2-12(11)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDLKDDIMVHZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

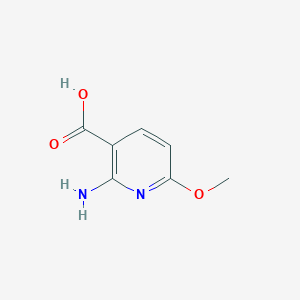

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)

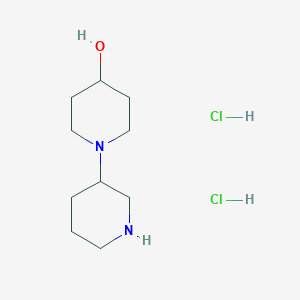

![4-Bromobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1527764.png)